molecular formula C15H17N3O4 B4417167 4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No. B4417167
M. Wt: 303.31 g/mol
InChI Key: PCQZKKVKFIHPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPBA is a pyrazole derivative and is used as a ligand in coordination chemistry, which is the study of the formation of coordination compounds. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is not well understood. However, it is believed that the compound interacts with metal ions in biological systems, leading to the formation of coordination compounds. These coordination compounds may have unique properties that make them useful in various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. The compound has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, the physiological effects of this compound in vivo are not well understood, and further research is needed to determine its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several advantages as a ligand in coordination chemistry. It is easy to synthesize and has a high yield and purity. The compound is also stable and can be stored for long periods without degradation. However, the limitations of this compound include its limited solubility in water and its potential toxicity in biological systems. These limitations must be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for research involving 4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid. One area of research is the development of new coordination compounds using this compound as a ligand. These compounds may have unique properties that make them useful in various applications, including catalysis, electrochemistry, and medicinal chemistry. Another area of research is the development of new fluorescent probes using this compound. These probes may have improved sensitivity and selectivity for the detection of metal ions in biological systems. Finally, further research is needed to determine the physiological effects of this compound in vivo and its potential therapeutic applications.

Scientific Research Applications

4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been used as a ligand in coordination chemistry to form coordination compounds with various metals such as copper, nickel, and zinc. These coordination compounds have been studied for their potential applications in catalysis, electrochemistry, and medicinal chemistry. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. The compound has shown promising results in the detection of zinc ions in cells and tissues.

properties

IUPAC Name

4-[4-[(4-methoxybenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-22-13-6-4-11(5-7-13)15(21)17-12-9-16-18(10-12)8-2-3-14(19)20/h4-7,9-10H,2-3,8H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQZKKVKFIHPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
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4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
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4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 4
4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 5
4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 6
4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

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